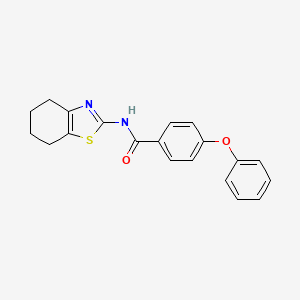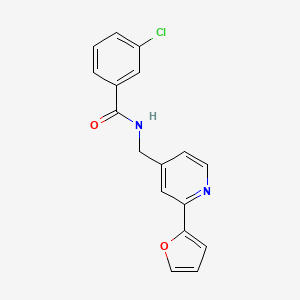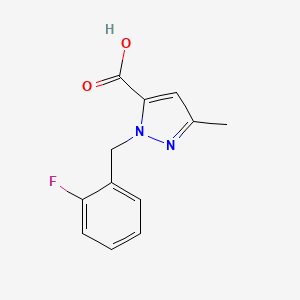![molecular formula C25H27N3O4 B2933494 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 887224-75-1](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound with potential significance in various scientific fields. This article aims to delve into the details of this compound, from its preparation to its scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. Key starting materials may include benzofuro compounds and substituted pyrimidines. Reactions are often conducted under controlled temperatures, using specific catalysts to enhance yield and purity.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions is crucial. This includes selecting efficient solvents, ensuring precise temperature control, and employing robust purification techniques. The use of advanced reactors and automation can significantly improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution. Each type of reaction can result in different derivatives that may possess unique properties and applications.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are commonly used. Reaction conditions must be meticulously controlled to avoid unwanted side reactions and to maximize yield.
Major Products: Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might lead to more oxidized derivatives, whereas reduction could yield more simplified structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for potential use in developing new materials or catalysts.
Biology: In biological research, derivatives of this compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine: In medicine, exploring its pharmacological properties could unveil new therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound could be utilized in the development of new polymers, coatings, or other materials with specialized functions.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can alter biological pathways, leading to desired therapeutic outcomes. Detailed studies are required to fully elucidate these mechanisms and to identify potential side effects or toxicity.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Compared to similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide stands out due to its unique structural features. These features may confer distinct reactivity and biological activity, making it a valuable subject of study.
Similar Compounds: Similar compounds might include other benzofuro and pyrimidine derivatives. Comparing their structures and properties can provide insights into structure-activity relationships and guide the design of new compounds with enhanced properties.
Eigenschaften
CAS-Nummer |
887224-75-1 |
|---|---|
Molekularformel |
C25H27N3O4 |
Molekulargewicht |
433.508 |
IUPAC-Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-4-5-14-27-24(30)23-22(19-8-6-7-9-20(19)32-23)28(25(27)31)15-21(29)26-18-12-10-17(11-13-18)16(2)3/h6-13,16H,4-5,14-15H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
WQFLIRLYIWYVFK-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=C(C=C4)C(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2933412.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2933414.png)

![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2933417.png)
![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)
![N-[3'-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2933421.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)
![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2933423.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2933425.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2933427.png)


